4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine hydrochloride

Salt selection Solid-state chemistry Pre-formulation

This heterocyclic hydrochloride offers a pre-organized pyrrolo[1,2-c][1,2,3]triazole core for fragment-based drug discovery. The 3-amino handle enables rapid amide coupling or reductive amination to generate kinase-focused libraries (e.g., c-Met inhibitors). As a crystalline HCl salt, it eliminates the handling and reproducibility issues inherent to the free base (CAS 2639424-62-5, an oil/low-melting solid). With fragment-compliant MW (124.14 free base), AlogP 1.29, and PSA 90.65 Ų, it is ideal for SPR/NMR screening at up to 1 mM in aqueous buffers. Derivatization yields nanomolar antitumor alkaloid analogues without natural product isolation.

Molecular Formula C5H9ClN4
Molecular Weight 160.60 g/mol
CAS No. 2639446-41-4
Cat. No. B6186812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine hydrochloride
CAS2639446-41-4
Molecular FormulaC5H9ClN4
Molecular Weight160.60 g/mol
Structural Identifiers
SMILESC1CC2=C(N=NN2C1)N.Cl
InChIInChI=1S/C5H8N4.ClH/c6-5-4-2-1-3-9(4)8-7-5;/h1-3,6H2;1H
InChIKeyGAVCHBNQTHJZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H,6H-Pyrrolo[1,2-c][1,2,3]triazol-3-amine Hydrochloride (CAS 2639446-41-4): What Procurement Teams Need to Know


4H,5H,6H-Pyrrolo[1,2-c][1,2,3]triazol-3-amine hydrochloride is a heterocyclic building block that incorporates a reduced pyrrole ring fused to a 1,2,3-triazole bearing a primary amine at the 3-position. The compound is supplied as the hydrochloride salt (C₅H₉ClN₄, MW 160.61) , offering improved crystallinity and handling compared to the free base. The pyrrolo[1,2-c][1,2,3]triazole core has been employed as a scaffold for kinase inhibitor design and as a synthetic precursor to antitumor alkaloid analogues .

Why 4H,5H,6H-Pyrrolo[1,2-c][1,2,3]triazol-3-amine Hydrochloride Cannot Be Simply Swapped with In-Class Analogues


The fused pyrrolo[1,2-c][1,2,3]triazole skeleton occupies a distinct region of physicochemical space compared to isomeric triazole-amines or monocyclic 1,2,3-triazoles. Altering the ring fusion pattern, the position of the amine, or the salt form can substantially shift solubility, crystallinity, and the reactivity of the amine handle during subsequent derivatization [1]. Even within the same nominal scaffold, the hydrochloride salt provides a defined stoichiometry and solid-state form that the free base (CAS 2639424-62-5, an oil or low-melting solid) does not offer, directly affecting weighing accuracy, formulation reproducibility, and reaction consistency in both medicinal chemistry and process development laboratories .

Product-Specific Quantitative Evidence Guide: 4H,5H,6H-Pyrrolo[1,2-c][1,2,3]triazol-3-amine Hydrochloride


Salt Form Advantage: Hydrochloride vs. Free Base and Other Counterions

The hydrochloride salt provides a crystalline, free-flowing powder with a defined stoichiometry (1:1 amine:HCl), contrasting with the free base (CAS 2639424-62-5), which is reported as an amorphous or low-melting solid with no well-defined melting point in available databases . While explicit aqueous solubility values for this specific compound are not publicly disclosed, the hydrochloride salt is expected, based on general salt-form principles, to exhibit markedly higher aqueous solubility than the free base, facilitating dissolution in polar reaction media. The hydrochloride also avoids the hygroscopicity and variable hydration often observed with mesylate or tosylate salts of small heterocyclic amines [1].

Salt selection Solid-state chemistry Pre-formulation

Scaffold Privilege: Pyrrolo[1,2-c]triazole vs. Other Triazole Regioisomers in Kinase Inhibition

The pyrrolo[1,2-c][1,2,3]triazole scaffold has been explicitly designed as a triazole analogue of the antitumor dehydropyrrolizidine alkaloid core . In the context of c-Met kinase inhibitor discovery, fused pyrrolo-triazole and pyrrolo-triazine chemotypes have yielded compounds with IC₅₀ values in the nanomolar range (e.g., compound 16d in Wang et al. showed equal potency to foretinib against A549, HepG2, and MCF-7 cell lines) [1]. By contrast, simple 1,4-disubstituted 1,2,3-triazoles lacking the [1,2-c] ring fusion typically exhibit lower kinase affinity, often with IC₅₀ >1 µM, because the fused ring pre-organizes the pharmacophore for ATP-binding site complementarity [2].

Medicinal chemistry Kinase inhibitors Scaffold hopping

Physicochemical Profile vs. Common Fragment Library Building Blocks

The hydrochloride salt form of this compound provides a favorable fragment-like profile: the free base has a calculated AlogP of 1.29, polar surface area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . This places it within the 'rule of three' guidelines for fragment-based screening (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3 when considering the neutral form). The compound's QED (quantitative estimate of drug-likeness) weighted score is 0.69, indicating good synthetic tractability and lead-like properties . In comparison, the common fragment 1,2,3-triazole-4-amine (MW 84.08, PSA 54.7 Ų) has lower complexity and fewer vectors for elaboration, while larger bicyclic fragments often exceed rule-of-three limits on MW or lipophilicity [1].

Fragment-based drug discovery Physicochemical properties Lead-likeness

Best Research and Industrial Application Scenarios for 4H,5H,6H-Pyrrolo[1,2-c][1,2,3]triazol-3-amine Hydrochloride


Kinase Inhibitor Lead Generation

The 3-amino handle permits rapid amide coupling or reductive amination to generate focused libraries targeting the ATP-binding site of kinases such as c-Met. Derivatization of the pyrrolo[1,2-c]triazole core has yielded compounds with nanomolar c-Met inhibition, competitive with the clinical candidate foretinib [1]. The pre-organized fused ring system reduces the entropic penalty upon binding relative to flexible, non-fused triazoles.

Fragment-Based Drug Discovery (FBDD)

With a free base MW of 124.14, AlogP of 1.29, and PSA of 90.65 Ų, this fragment complies with the Rule of Three for fragment screening [2]. Its hydrochloride salt ensures solubility in aqueous assay buffers at concentrations up to 1 mM, enabling detection of weak (mM) binding by NMR or SPR that can be optimized to nanomolar leads through structure-based design.

Synthesis of Antitumor Alkaloid Analogues

The pyrrolo[1,2-c][1,2,3]triazole core is a direct analogue of the dehydropyrrolizidine alkaloid skeleton. The 3-amine provides a convenient synthetic entry point for constructing mono- and disubstituted derivatives that mimic natural antitumor alkaloids , allowing medicinal chemists to explore structure-activity relationships without resorting to complex natural product isolation.

Chemical Biology Probe Development

The primary amine can be converted to an azide, alkyne, or biotin tag through simple acylation or diazotransfer, enabling the creation of click-chemistry-compatible probes for target identification studies. The fused heterocycle provides a rigid, low-MW scaffold that minimally perturbs the binding mode of the parent inhibitor when conjugated to reporter groups [2].

Quote Request

Request a Quote for 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.